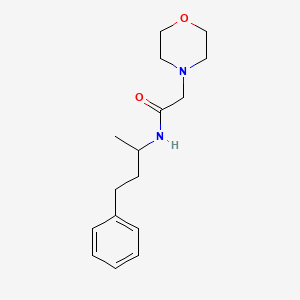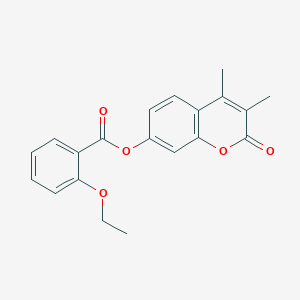
N-(1-methyl-3-phenylpropyl)-2-(4-morpholinyl)acetamide
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-2-(4-morpholinyl)acetamide, commonly known as U-47700, is a synthetic opioid drug that was first developed in the 1970s by Upjohn Pharmaceuticals. It is a potent analgesic and has been used in scientific research for its pain-relieving properties. However, due to its highly addictive nature and potential for abuse, it has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA).
Wirkmechanismus
U-47700 acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. It binds to these receptors and activates them, leading to the release of endorphins and other neurotransmitters that reduce pain sensation.
Biochemical and Physiological Effects
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction, tolerance, and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages for use in laboratory experiments. It is a potent analgesic, making it useful for studying pain pathways and mechanisms. It is also highly selective for the mu-opioid receptor, allowing for specific investigations into the effects of opioid drugs. However, its potential for abuse and addiction makes it a limited tool for long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on U-47700. One area of interest is the development of novel analgesics that target the mu-opioid receptor but have reduced potential for addiction and abuse. Another area of research is the investigation of the molecular mechanisms of opioid addiction and tolerance, which could lead to the development of new treatments for opioid dependence. Finally, there is a need for continued monitoring and regulation of U-47700 and other synthetic opioids to prevent their misuse and abuse.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used in scientific research for its potent analgesic properties. It has been studied for its potential use in the treatment of chronic pain, cancer pain, and postoperative pain. U-47700 has also been used in animal studies to investigate the mechanisms of opioid addiction and tolerance.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-14(7-8-15-5-3-2-4-6-15)17-16(19)13-18-9-11-20-12-10-18/h2-6,14H,7-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZLIVBFDVXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4227176.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B4227182.png)
![ethyl {2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4227183.png)
![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-1-naphthylacetamide](/img/structure/B4227203.png)
![ethyl 6-[(benzylthio)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4227209.png)
![tert-butyl 4-[3-{[(2,5-dichloro-4-methoxyphenyl)amino]carbonyl}-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate](/img/structure/B4227220.png)
![4-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4227225.png)
![2-(1-naphthyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4227253.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(2,4-dimethylphenoxy)butanoate](/img/structure/B4227263.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4227270.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4227275.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4227283.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4227289.png)